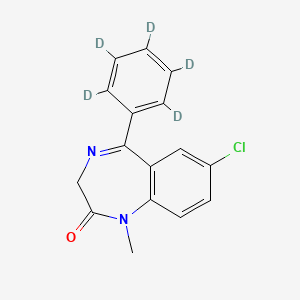

![molecular formula C12H10N2 B593477 3-Methylnaphtho[1,2-d]imidazole CAS No. 1837-51-0](/img/structure/B593477.png)

3-Methylnaphtho[1,2-d]imidazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

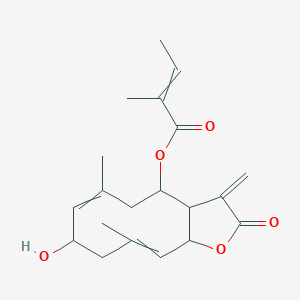

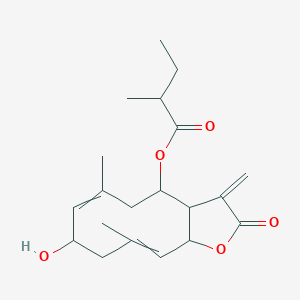

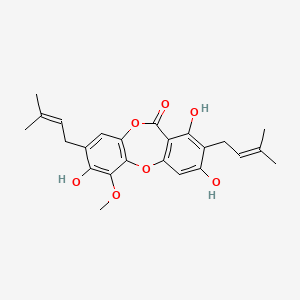

3-Methylnaphtho[1,2-d]imidazole is a chemical compound that belongs to the class of imidazoles . It is a derivative of imidazole, a heterocyclic compound that contains a five-membered ring with two non-adjacent nitrogen atoms . The structure of 3-Methylnaphtho[1,2-d]imidazole is unique and chemically complex .

Synthesis Analysis

The synthesis of 3-Methylnaphtho[1,2-d]imidazole and its derivatives involves the direct amination of a series of condensed imidazoles with O-picrylhydroxylamine . Recent advances in the synthesis of imidazoles have focused on the regiocontrolled synthesis of substituted imidazoles . These methodologies are based around the functional group compatibility of the process and resultant substitution patterns around the ring .Molecular Structure Analysis

The molecular structure of 3-Methylnaphtho[1,2-d]imidazole is unique compared to other imidazole derivatives. An X-ray structural investigation of 1-amino-3-methylnaphtho[1,2-d]imidazolium picrate showed a conformation in which the hydrogen atoms of the N-NH2 group are directed to the side of the meso carbon atom .科学的研究の応用

N-Amino Derivatives Synthesis : Research on 1-amino- and 3-amino-naphtho[1,2-d]imidazoles, including 1-amino-3-methylnaphtho[1,2-d]imidazolium, has been conducted, with focus on their structural investigation and potential applications in chemical synthesis (Koroleva et al., 2003).

Fuel Cell Electrolytes : Imidazole derivatives, such as 1-methyl imidazole, have been used as additives in polybenzimidazole equilibrated with phosphoric acid, which is a high-temperature proton-conducting polymer electrolyte for fuel cells (Schechter & Savinell, 2002).

Nonacidic Antiinflammatory Agents : 3-Alkyl-2-aryl-3H-naphth[1,2-d]imidazoles have been synthesized and evaluated as nonacidic antiinflammatory agents, demonstrating significant potential in this area (Toja et al., 1984).

Angiotensin II Receptor Antagonists : N-(biphenylylmethyl)imidazoles, a series of nonpeptide angiotensin II receptor antagonists, have been prepared, showing potential for oral administration in antihypertensive treatments (Carini et al., 1991).

Supercapacitor Electrode Materials : Imidazole derivatives have been used in the fabrication of composite films for supercapacitors, indicating their significance in the development of high power applications (Ehsani et al., 2017).

Thermodynamic Properties Studies : The energetic study of naphthoxazole and naphthothiazole derivatives, including 2-methylnaphtho[1,2-d]oxazole, has been performed to understand their thermodynamic properties (Silva et al., 2018).

Medicinal Chemistry : Imidazole-based compounds, including derivatives of 3-Methylnaphtho[1,2-d]imidazole, have been extensively studied in medicinal chemistry for their broad bioactivities and potential in treating various diseases (Zhang et al., 2014).

Biodegradation and Ecotoxicity : Studies on the biodegradation and ecotoxicity of imidazole-based compounds, including their removal from water solutions, have been conducted, highlighting environmental concerns (Spasiano et al., 2016).

Dye Synthesis : 1-Methylnaphth[2, 3-d]imidazole-4, 9-dione has been used to synthesize various dyes, showing similarities to anthraquinones in color and spectral properties (Efros et al., 1970).

Molecular Structure Studies : Research on the effect of sterically hindered imidazole ligands on the molecular structure and reaction dynamics of chromium(III) complexes has been conducted (Inamo & Nakajima, 1998).

Safety and Hazards

特性

IUPAC Name |

3-methylbenzo[e]benzimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2/c1-14-8-13-12-10-5-3-2-4-9(10)6-7-11(12)14/h2-8H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQDTXPKCODZADQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=C1C=CC3=CC=CC=C32 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

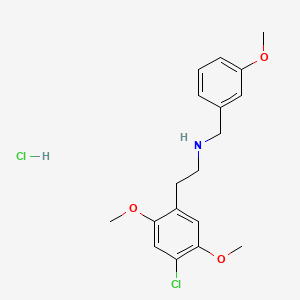

![4,5,7-Trimethyl-2-[(4-sulfamoylbenzyl)amino]-1,3-benzothiazol-6-yl hydrogen sulfate](/img/structure/B593394.png)

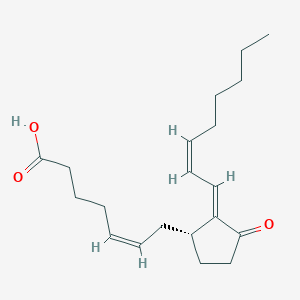

![2H,6H-Oxeto[2,3-f][1,3]benzodioxole](/img/structure/B593408.png)